5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a unique combination of bromine, fluorine, benzothiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups at the bromine or fluorine positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular pathways. Its fluorinated benzothiazole moiety is particularly useful in imaging studies due to its potential fluorescence properties.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole moiety may bind to proteins or enzymes, altering their activity. The fluorine atoms can enhance binding affinity and specificity, while the thiophene ring may facilitate interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-OL
- 4-BROMO-2,5-DIFLUORONITROBENZENE
- 5-BROMO-1,3-DIFLUORO-2-NITROBENZENE
Uniqueness
Compared to similar compounds, 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE stands out due to its combination of bromine, fluorine, benzothiazole, and thiophene moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique combination of bromine and fluorine substituents, a thiophene ring, and a benzothiazole moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
The molecular weight is approximately 385.27 g/mol. The presence of multiple heteroatoms and halogens suggests diverse reactivity profiles that are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Knoevenagel Condensation : Reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid in the presence of a base such as piperidine.
- Microwave Irradiation : This method accelerates the reaction using microwave energy to enhance yield and reduce reaction time.
Analytical techniques like HPLC and NMR spectroscopy are employed to confirm the structure and assess purity .
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM . The mechanism involves disruption of tubulin dynamics akin to that observed with Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase.
The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit critical pathways involved in cancer cell proliferation or survival by binding to tubulin or other cellular proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene or benzothiazole rings can significantly influence potency and selectivity. For instance:
Compound | IC50 (µM) | Mechanism |
---|---|---|
5-Bromo-N-(4,6-difluoro...) | 5.46 - 12.58 | Tubulin inhibition |
N-(3,4-dimethoxyphenyl)... | 7.66 | Cell cycle arrest |
N-(4-tert-butylphenyl)... | 2.77 | Enhanced tubulin binding |
These findings suggest that modifications to the halogen positions or the introduction of additional functional groups can enhance anticancer efficacy .
Case Studies
Several case studies have been documented that illustrate the effectiveness of thiophene carboxamide derivatives:
- Hep3B Cell Line Study : A series of compounds were tested for their cytotoxic effects on Hep3B cells, revealing promising results for those with specific halogen substitutions .
- Molecular Docking Studies : Computational analyses demonstrated favorable binding interactions between these compounds and target proteins involved in cancer progression .
Properties
IUPAC Name |
5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3OS2.ClH/c1-21(2)5-6-22(15(23)11-3-4-13(17)24-11)16-20-14-10(19)7-9(18)8-12(14)25-16;/h3-4,7-8H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLYFWVPBZMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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